

Spectroscopic Profile of 4-Methoxy-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-1-indanone

Cat. No.: B081218

[Get Quote](#)

For Immediate Release

A Detailed Spectroscopic Analysis of **4-Methoxy-1-indanone** for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **4-methoxy-1-indanone** (CAS No. 13336-31-7), a key intermediate in organic synthesis. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Identification

Parameter	Value
Compound Name	4-Methoxy-1-indanone
CAS Number	13336-31-7
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-methoxy-1-indanone**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data presented here is based on typical values for similar structures and known chemical shift predictions.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4-7.2	m	3H	Aromatic protons (H5, H6, H7)
~3.9	s	3H	Methoxy protons (-OCH ₃)
~3.0	t	2H	Methylene protons (H2)
~2.7	t	2H	Methylene protons (H3)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~205	C1 (Carbonyl)
~158	C4 (Aromatic, attached to $-\text{OCH}_3$)
~145	C7a (Aromatic)
~135	C3a (Aromatic)
~128	C6 (Aromatic)
~120	C5 (Aromatic)
~110	C7 (Aromatic)
~55	Methoxy Carbon ($-\text{OCH}_3$)
~36	C2 (Methylene)
~25	C3 (Methylene)

Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxy-1-indanone** is characterized by several key absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Functional Group
~1700	Strong	C=O (Ketone)
~3000-2850	Medium	C-H (Aliphatic)
~3100-3000	Medium	C-H (Aromatic)
~1600, ~1480	Medium-Strong	C=C (Aromatic)
~1260	Strong	C-O (Aryl ether)

Mass Spectrometry (MS)

Mass spectrometry of **4-methoxy-1-indanone** provides information about its molecular weight and fragmentation pattern. A mass spectral analysis has shown a protonated molecular ion

[MH]⁺ at m/z 163, which is consistent with the molecular weight of 162.19 g/mol .

m/z	Interpretation
162	Molecular Ion [M] ⁺
134	[M - CO] ⁺
119	[M - CO - CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

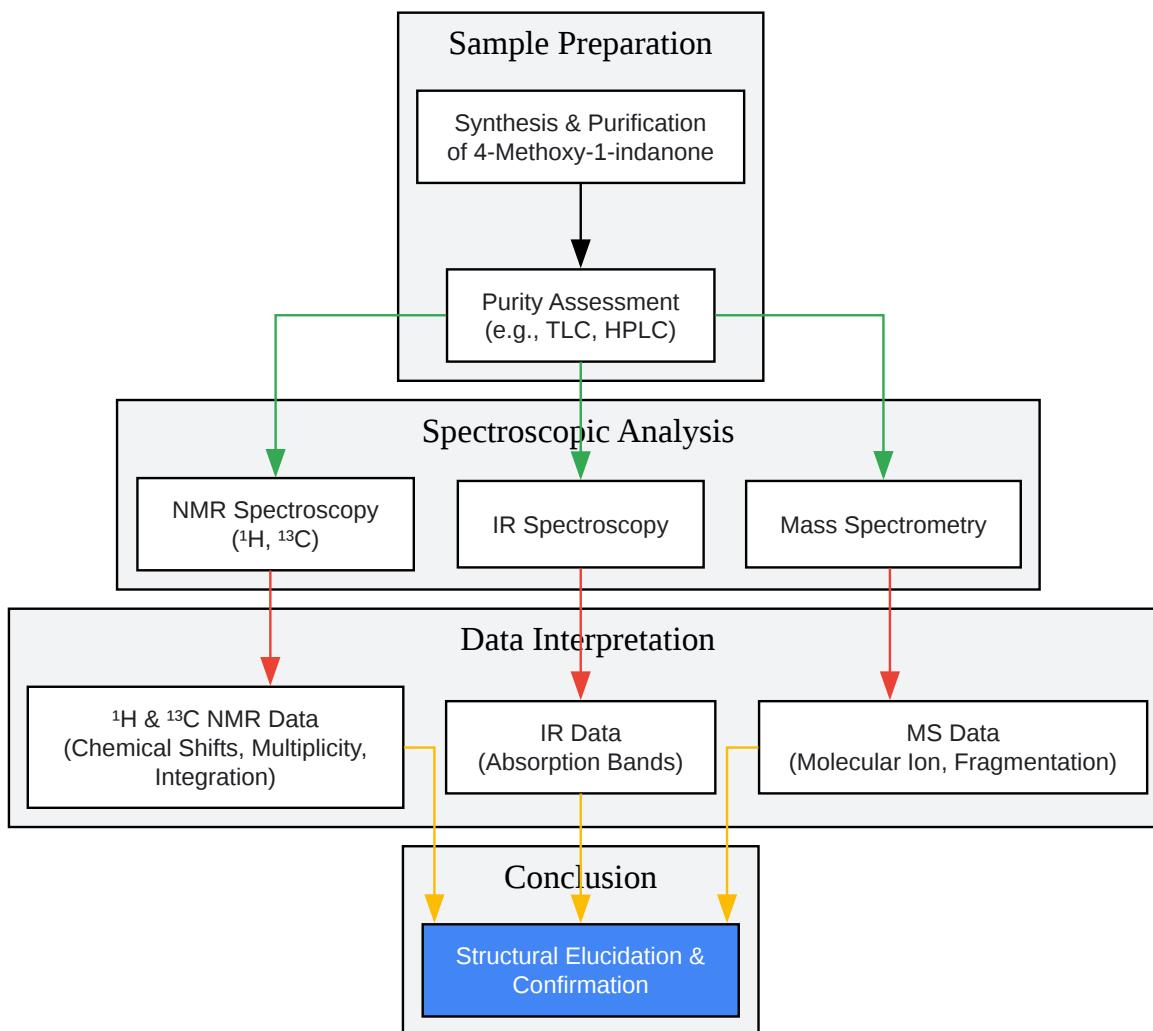
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **4-methoxy-1-indanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-methoxy-1-indanone** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid **4-methoxy-1-indanone** is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. A background spectrum of the empty accessory or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the high vacuum of

the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-methoxy-1-indanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-methoxy-1-indanone**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-1-indanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081218#4-methoxy-1-indanone-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com